molecular formula C10H20ClN B1460329 2-Cyclohexyl-2-methylazetidine hydrochloride CAS No. 2059938-24-6

2-Cyclohexyl-2-methylazetidine hydrochloride

Cat. No.: B1460329
CAS No.: 2059938-24-6
M. Wt: 189.72 g/mol
InChI Key: BKIVMIOCQNPILX-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-methylazetidine hydrochloride is a chemical compound with the molecular formula C10H20ClN and a molecular weight of 189.73 g/mol . It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a cyclohexyl group attached to the azetidine ring.

Preparation Methods

The synthesis of 2-Cyclohexyl-2-methylazetidine hydrochloride involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Cyclohexyl-2-methylazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclohexyl-2-methylazetidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methylazetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, which can modulate biological pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

2-Cyclohexyl-2-methylazetidine hydrochloride can be compared with other azetidine derivatives, such as:

  • 2-Methylazetidine
  • 2-Cyclohexylazetidine
  • 2-Phenylazetidine

These compounds share the azetidine ring structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the cyclohexyl group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-cyclohexyl-2-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-10(7-8-11-10)9-5-3-2-4-6-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIVMIOCQNPILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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